

# An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridine-3-carboxaldehyde

Cat. No.: B569406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

## Chemical and Physical Properties

**5-Bromo-2-fluoropyridine-3-carboxaldehyde** is an off-white to pale yellow powder.<sup>[1]</sup> It is a trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and a carboxaldehyde group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**

Property	Value	Source(s)
CAS Number	875781-15-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO	[1]
Molecular Weight	203.99 g/mol	[1]
Appearance	Off-white to pale yellow powder	[1]
Boiling Point (Predicted)	258.2 °C at 760 mmHg	[1]
Density (Predicted)	1.8 ± 0.1 g/cm <sup>3</sup>	[1]
Mass Spectrum	m/z = 203.8, 205.7 [M+H] <sup>+</sup>	[1]

## Spectroscopic Data

Spectroscopic data is crucial for the characterization of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**. While full spectra are not provided here, typical expected data are as follows:

- <sup>1</sup>H NMR:** The spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a distinct downfield signal for the aldehyde proton.
- <sup>13</sup>C NMR:** The carbon spectrum would display signals for the six carbons in the molecule, including the carbonyl carbon of the aldehyde.
- IR Spectroscopy:** The infrared spectrum would feature a prominent absorption band for the carbonyl (C=O) stretching of the aldehyde group.

## Safety and Handling

**5-Bromo-2-fluoropyridine-3-carboxaldehyde** is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H315	Causes skin irritation
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

## Reactivity and Synthetic Applications

The unique substitution pattern of **5-Bromo-2-fluoropyridine-3-carboxaldehyde** provides multiple avenues for synthetic transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or amine substituents. The fluorine atom can undergo nucleophilic aromatic substitution, and the aldehyde group serves as a handle for a wide range of reactions, including reductive amination, Wittig reactions, and condensations.

This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. **5-Bromo-2-fluoropyridine-3-carboxaldehyde** serves as a scaffold to build molecules that can target the ATP-binding site of specific kinases.

## Experimental Protocols

### Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

The following is a representative experimental protocol for the synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

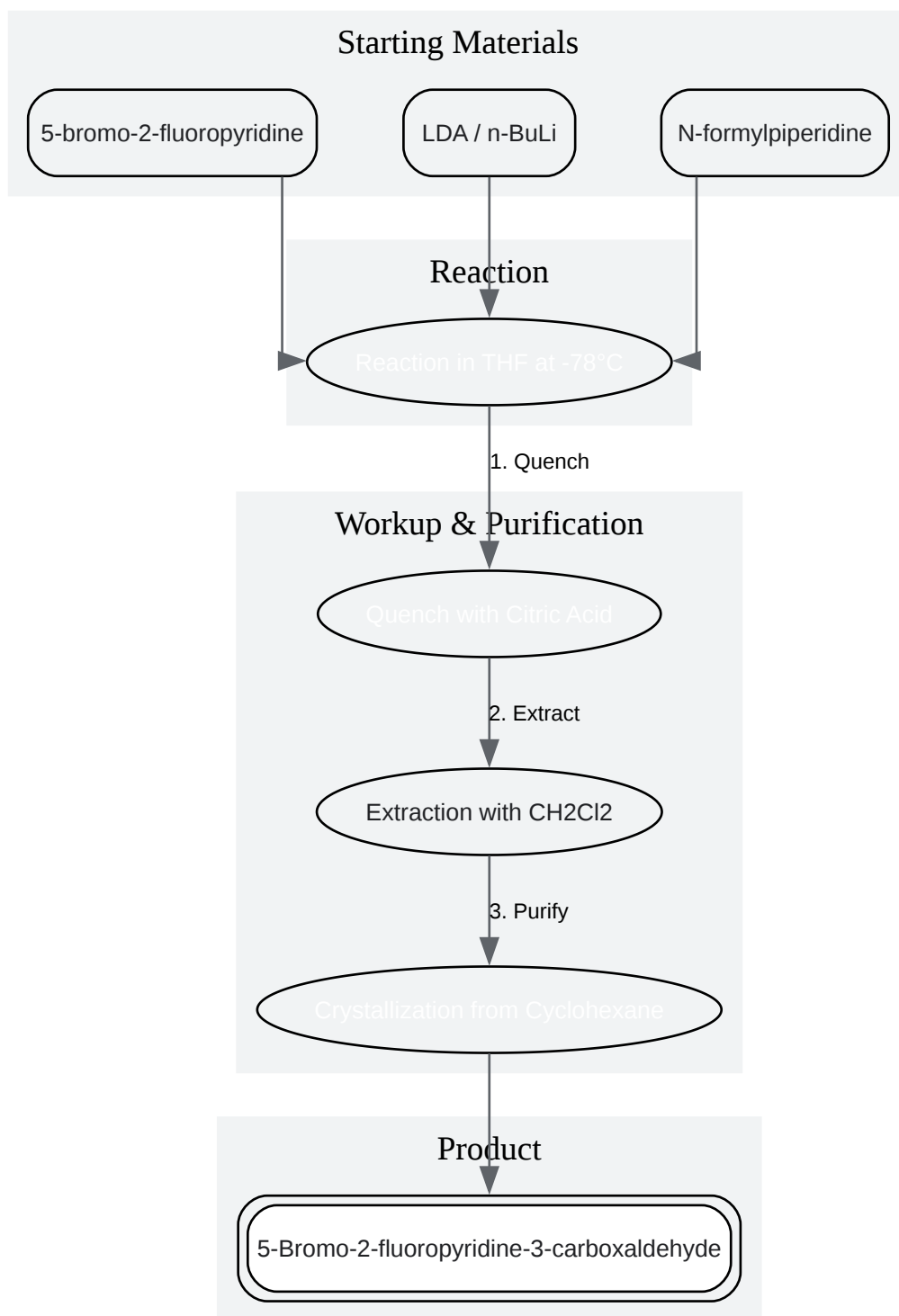
## Materials:

- 5-bromo-2-fluoropyridine
- Lithium diisopropylamide (LDA)
- n-Butyllithium (n-BuLi)
- N-formylpiperidine
- Anhydrous tetrahydrofuran (THF)
- 10% (w/v) aqueous citric acid solution
- Dichloromethane
- Sodium sulfate
- Cyclohexane

## Procedure:

- A solution of lithium diisopropylamine in anhydrous THF is prepared and cooled to -78 °C under a nitrogen atmosphere.
- n-Butyl lithium is added to the solution, and the mixture is stirred for 15 minutes at -78 °C.
- 5-bromo-2-fluoropyridine is then added, and the resulting mixture is stirred for 90 minutes at -78 °C.
- N-formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
- The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
- The mixture is warmed to room temperature and partitioned between water and dichloromethane.

- The aqueous phase is extracted three times with dichloromethane.
- The combined organic phases are dried over sodium sulfate, filtered, and concentrated.
- Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.<sup>[1]</sup>



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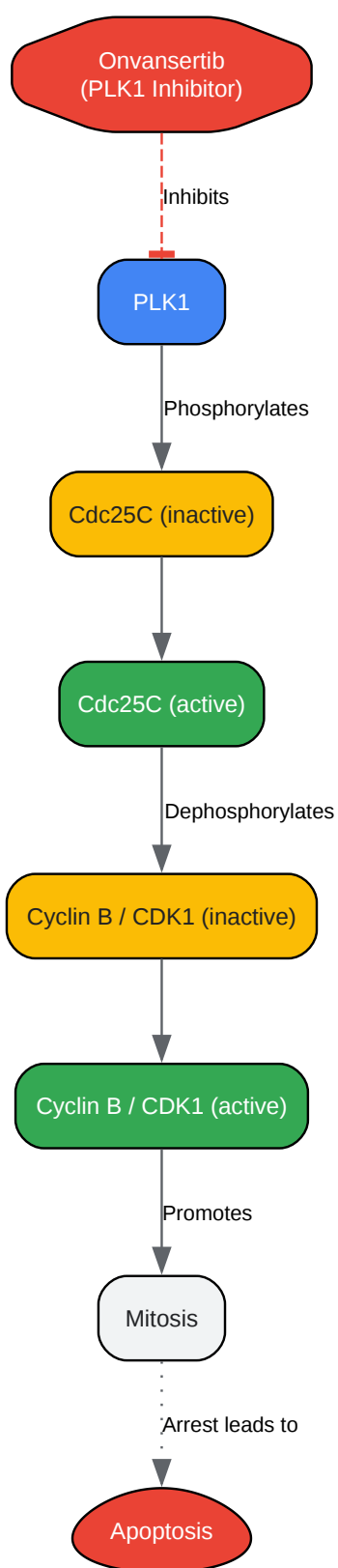
### Synthetic Workflow for 5-Bromo-2-fluoropyridine-3-carboxaldehyde

## Application in Drug Discovery: Targeting the PLK1 Signaling Pathway

**5-Bromo-2-fluoropyridine-3-carboxaldehyde** is a valuable precursor for the synthesis of inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.<sup>[2][3]</sup> It is overexpressed in many types of cancer, making it an attractive therapeutic target.<sup>[3]</sup>

The PLK1 signaling pathway is integral to the G2/M transition, centrosome maturation, spindle assembly, and cytokinesis. PLK1 activates Cdc25C, which in turn activates the Cyclin B/CDK1 complex, a master regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Onvansertib is a selective PLK1 inhibitor that has shown promise in clinical trials for various cancers.<sup>[4][5][6][7]</sup> The chemical structure of onvansertib features a substituted pyrazolo[4,3-h]quinazoline core, which can be synthesized from intermediates derived from **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.



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